Tienotiazoli

Thienothiazoles are a class of heterocyclic compounds that consist of a thiophene ring fused to a thiazole ring, forming a five-membered heteroaromatic system. These molecules have gained significant attention due to their diverse biological activities and potential applications in drug discovery. The unique structural features of thienothiazoles contribute to their ability to interact with various biomolecular targets, including enzymes, receptors, and ion channels.

Thienothiazoles exhibit a range of pharmacological properties such as anti-inflammatory, antiviral, anticancer, and neuroprotective activities. Their synthetic versatility allows for the modification of functional groups at different positions, providing opportunities for optimizing potency and selectivity in medicinal chemistry. The structure-activity relationships (SAR) studies of thienothiazoles have led to the development of potent lead compounds with improved physicochemical properties.

The introduction of substituents like halogens, alkyls, or aromatic rings can significantly influence the biological activity and pharmacokinetic profiles of these molecules. Therefore, careful consideration of structural modifications is crucial for the successful application of thienothiazoles in therapeutic development.

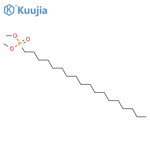

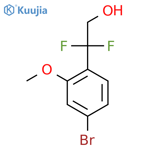

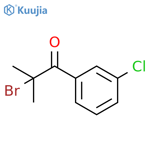

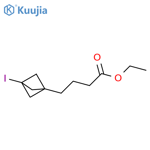

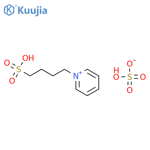

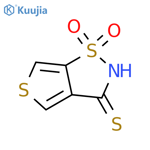

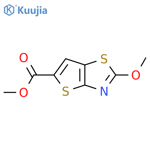

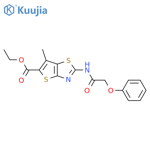

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

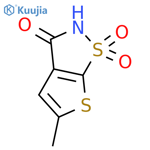

Thieno[3,4-d]isothiazole-3(2H)-thione, 1,1-dioxide | 94662-48-3 | C5H3NO2S3 |

|

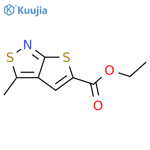

methyl 2-methoxythieno2,3-d1,3thiazole-5-carboxylate | 1603023-65-9 | C8H7NO3S2 |

|

ethyl 6-methyl-2-(2-phenoxyacetamido)thieno2,3-d1,3thiazole-5-carboxylate | 681162-21-0 | C17H16N2O4S2 |

|

THIENO[3,2-D]ISOTHIAZOL-3(2H)-ONE, 5-METHYL-, 1,1-DIOXIDE | 70842-26-1 | C6H5NO3S2 |

|

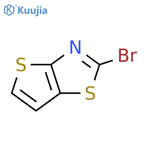

Thieno[2,3-d]thiazole, 2-bromo- | 203049-70-1 | C5H2NS2Br |

|

5-methylthieno2,3-d1,3thiazol-2-amine | 41940-59-4 | C6H6N2S2 |

|

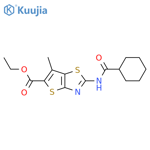

ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate | 681161-93-3 | C16H20N2O3S2 |

|

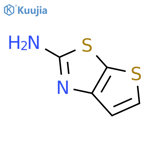

thieno3,2-d1,3thiazol-2-amine | 66646-11-5 | C5H4N2S2 |

|

2-aminothieno2,3-d1,3thiazole-5-carboxylic acid | 234450-62-5 | C6H4N2O2S2 |

|

Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate | 82000-57-5 | C9H9NO2S2 |

Letteratura correlata

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

Fornitori consigliati

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati